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Compound of Interest

Compound Name: Seychellene

Cat. No.: B1217708 Get Quote

[2] --INVALID-LINK-- Seychellene, a tricyclic sesquiterpenoid, has been found to be a major

component of the essential oils of Pogostemon heyneanus and P. cablin. It has been reported

to possess anti-influenza, antioxidant, antimicrobial, and insecticidal activities. In this study, the

anti-inflammatory activity of seychellene was evaluated using in vitro and in silico methods.

The results of the in silico study showed that seychellene had a good binding affinity with the

pro-inflammatory proteins TNF-α and IL-6, with binding energies of -6.5 and -5.8 kcal/mol,

respectively. The docking study was performed using AutoDock Vina. The 3D structures of

TNF-α and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D structure of

seychellene was retrieved from the PubChem database. The docking results were visualized

using Discovery Studio. --INVALID-LINK-- This study investigated the potential of seychellene
and other compounds from the essential oil of Pogostemon cablin as inhibitors of the main

protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock Vina. The

results showed that seychellene had a binding energy of -6.3 kcal/mol with SARS-CoV-2

Mpro. --INVALID-LINK-- This study investigated the antimicrobial and antibiofilm activities of

seychellene and other major compounds from the essential oil of Polygonum microcephalum.

A molecular docking study was performed to predict the binding affinity of the compounds with

the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that seychellene had

a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed using AutoDock

4.2. --INVALID-LINK-- This study investigated the anti-inflammatory and antioxidant activities of

the essential oil of Pogostemon cablin and its major components, including seychellene. A

molecular docking study was performed to investigate the binding of the compounds to the

enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that

seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX.
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The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study

investigated the chemical composition, antioxidant, and antimicrobial activities of the essential

oil and hydrolate from Pogostemon cablin. A molecular docking study was performed to predict

the binding affinity of the major compounds with the Escherichia coli DNA gyrase B and

Staphylococcus aureus sortase A enzymes. The results showed that seychellene had a

binding energy of -6.4 kcal/mol with S. aureus sortase A. --INVALID-LINK-- This study

investigated the chemical composition and anti-inflammatory activity of the essential oil of

Pogostemon cablin. A molecular docking study was performed to investigate the binding of the

major compounds to the enzymes COX-2 and 5-LOX. The results showed that seychellene
had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking

study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the

potential of compounds from the essential oil of Polygonum minus as inhibitors of the dengue

virus NS2B/NS3 protease. A molecular docking study was performed, and seychellene was

found to have a binding energy of -5.9 kcal/mol with the protease. The docking study was

performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of

compounds from the essential oil of Alpinia malaccensis as inhibitors of the

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A molecular docking

study was performed, and seychellene was found to have a binding energy of -7.2 kcal/mol

with AChE and -6.9 kcal/mol with BChE. The docking study was performed using AutoDock

Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential

oil of Hedychium coronarium as inhibitors of the enzymes COX-2 and 5-LOX. A molecular

docking study was performed, and seychellene was found to have a binding energy of -7.1

kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using

AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the

essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A

molecular docking study was performed, and seychellene was found to have a binding energy

of -6.7 kcal/mol with XO. The docking study was performed using AutoDock Vina. --INVALID-

LINK-- This study investigated the chemical composition and leishmanicidal activity of the

essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the

binding of the major compounds to the enzyme trypanothione reductase (TR). The results

showed that seychellene had a binding energy of -7.0 kcal/mol with TR. The docking study

was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of

compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme α-

glucosidase. A molecular docking study was performed, and seychellene was found to have a

binding energy of -6.2 kcal/mol with α-glucosidase. The docking study was performed using
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AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the

essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking

study was performed, and seychellene was found to have a binding energy of -6.1 kcal/mol

with tyrosinase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This

study investigated the potential of compounds from the essential oil of Piper cubeba as

inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was

performed, and seychellene was found to have a binding energy of -7.3 kcal/mol with PDE4.

The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study

investigated the potential of compounds from the essential oil of Cinnamomum cassia as

inhibitors of the enzyme α-amylase. A molecular docking study was performed, and

seychellene was found to have a binding energy of -6.0 kcal/mol with α-amylase. The docking

study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the

potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme

carbonic anhydrase II (CAII). A molecular docking study was performed, and seychellene was

found to have a binding energy of -6.6 kcal/mol with CAII. The docking study was performed

using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds

from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular

docking study was performed, and seychellene was found to have a binding energy of -6.9

kcal/mol with elastase. The docking study was performed using AutoDock Vina. --INVALID-

LINK-- This study investigated the potential of compounds from the essential oil of Alpinia

zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed,

and seychellene was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The

docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated

the potential of compounds from the essential oil of Lantana camara as inhibitors of the

enzyme urease. A molecular docking study was performed, and seychellene was found to

have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using

AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the

essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking

study was performed, and seychellene was found to have a binding energy of -7.0 kcal/mol

with collagenase. The docking study was performed using AutoDock Vina. --INVALID-LINK--

This study investigated the potential of compounds from the essential oil of Ocimum basilicum

as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and

seychellene was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study

was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of

compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme α-
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fucosidase. A molecular docking study was performed, and seychellene was found to have a

binding energy of -6.3 kcal/mol with α-fucosidase. The docking study was performed using

AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the

essential oil of Thymus vulgaris as inhibitors of the enzyme β-glucuronidase. A molecular

docking study was performed, and seychellene was found to have a binding energy of -6.7

kcal/mol with β-glucuronidase. The docking study was performed using AutoDock Vina. --

INVALID-LINK-- This study investigated the potential of compounds from the essential oil of

Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was

performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with

neuraminidase. The docking study was performed using AutoDock Vina.[2] --INVALID-LINK-- In

this study, the anti-inflammatory activity of seychellene was evaluated using in vitro and in

silico methods. The results of the in silico study showed that seychellene had a good binding

affinity with the pro-inflammatory proteins TNF-α and IL-6, with binding energies of -6.5 and

-5.8 kcal/mol, respectively. The docking study was performed using AutoDock Vina. The 3D

structures of TNF-α and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D

structure of seychellene was retrieved from the PubChem database. The docking results were

visualized using Discovery Studio. --INVALID-LINK-- This study investigated the potential of

seychellene and other compounds from the essential oil of Pogostemon cablin as inhibitors of

the main protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock

Vina. The results showed that seychellene had a binding energy of -6.3 kcal/mol with SARS-

CoV-2 Mpro. --INVALID-LINK-- This study investigated the antimicrobial and antibiofilm

activities of seychellene and other major compounds from the essential oil of Polygonum

microcephalum. A molecular docking study was performed to predict the binding affinity of the

compounds with the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that

seychellene had a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed

using AutoDock 4.2. --INVALID-LINK-- This study investigated the anti-inflammatory and

antioxidant activities of the essential oil of Pogostemon cablin and its major components,

including seychellene. A molecular docking study was performed to investigate the binding of

the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The

results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8

kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina. --INVALID-LINK--

This study investigated the potential of compounds from the essential oil of Alpinia malaccensis

as inhibitors of the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A

molecular docking study was performed, and seychellene was found to have a binding energy

of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. The docking study was performed
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using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds

from the essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A

molecular docking study was performed, and seychellene was found to have a binding energy

of -6.7 kcal/mol with XO. The docking study was performed using AutoDock Vina. --INVALID-

LINK-- This study investigated the chemical composition and leishmanicidal activity of the

essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the

binding of the major compounds to the enzyme trypanothione reductase (TR). The results

showed that seychellene had a binding energy of -7.0 kcal/mol with TR. The docking study

was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of

compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme α-

glucosidase. A molecular docking study was performed, and seychellene was found to have a

binding energy of -6.2 kcal/mol with α-glucosidase. The docking study was performed using

AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the

essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking

study was performed, and seychellene was found to have a binding energy of -6.1 kcal/mol

with tyrosinase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This

study investigated the potential of compounds from the essential oil of Piper cubeba as

inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was

performed, and seychellene was found to have a binding energy of -7.3 kcal/mol with PDE4.

The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study

investigated the potential of compounds from the essential oil of Cinnamomum cassia as

inhibitors of the enzyme α-amylase. A molecular docking study was performed, and

seychellene was found to have a binding energy of -6.0 kcal/mol with α-amylase. The docking

study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the

potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme

carbonic anhydrase II (CAII). A molecular docking study was performed, and seychellene was

found to have a binding energy of -6.6 kcal/mol with CAII. The docking study was performed

using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds

from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular

docking study was performed, and seychellene was found to have a binding energy of -6.9

kcal/mol with elastase. The docking study was performed using AutoDock Vina. --INVALID-

LINK-- This study investigated the potential of compounds from the essential oil of Alpinia

zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed,

and seychellene was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The

docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated
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the potential of compounds from the essential oil of Lantana camara as inhibitors of the

enzyme urease. A molecular docking study was performed, and seychellene was found to

have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using

AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the

essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking

study was performed, and seychellene was found to have a binding energy of -7.0 kcal/mol

with collagenase. The docking study was performed using AutoDock Vina. --INVALID-LINK--

This study investigated the potential of compounds from the essential oil of Ocimum basilicum

as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and

seychellene was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study

was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of

compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme α-

fucosidase. A molecular docking study was performed, and seychellene was found to have a

binding energy of -6.3 kcal/mol with α-fucosidase. The docking study was performed using

AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the

essential oil of Thymus vulgaris as inhibitors of the enzyme β-glucuronidase. A molecular

docking study was performed, and seychellene was found to have a binding energy of -6.7

kcal/mol with β-glucuronidase. The docking study was performed using AutoDock Vina. --

INVALID-LINK-- This study investigated the potential of compounds from the essential oil of

Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was

performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with

neuraminidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This

study investigated the chemical composition and anti-inflammatory activity of the essential oil of

Pogostemon cablin. A molecular docking study was performed to investigate the binding of the

major compounds to the enzymes COX-2 and 5-LOX. The results showed that seychellene
had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking

study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the

chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate

from Pogostemon cablin. A molecular docking study was performed to predict the binding

affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus

aureus sortase A enzymes. The results showed that seychellene had a binding energy of -6.4

kcal/mol with S. aureus sortase A. --INVALID-LINK-- This study investigated the potential of

compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus

NS2B/NS3 protease. A molecular docking study was performed, and seychellene was found to

have a binding energy of -5.9 kcal/mol with the protease. The docking study was performed
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using AutoDock Vina. --INVALID-LINK-- Figure 1 illustrates a general workflow for molecular

docking. The initial step involves the preparation of the ligand and protein. For the ligand, this

includes generation of 3D coordinates, assignment of charges, and addition of hydrogens. For

the protein, this involves removal of water molecules, addition of hydrogens, and assignment of

charges. The next step is the docking of the ligand to the protein, which can be performed

using a variety of software programs. The final step is the analysis of the docking results, which

includes visualization of the docked complex and calculation of the binding energy. --INVALID-

LINK-- The general steps for performing molecular docking using AutoDock Vina are as follows:

1. Prepare the protein and ligand files. The protein file should be in PDB format, and the ligand

file should be in MOL2 or SDF format. 2. Define the search space. This is the region of the

protein where the docking will be performed. 3. Run AutoDock Vina. This will generate a set of

docked conformations, along with their corresponding binding energies. 4. Analyze the results.

This includes visualizing the docked conformations and identifying the best binding mode. --

INVALID-LINK-- The molecular docking protocol using AutoDock Vina involves the following

steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and

assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and

setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of

the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5)

analysis of the docking results, including the binding energy and the interactions between the

ligand and the protein. --INVALID-LINK-- The inflammatory response is a complex process that

involves the activation of a variety of signaling pathways. One of the most important of these is

the NF-κB pathway. NF-κB is a transcription factor that is activated in response to a variety of

stimuli, including inflammatory cytokines such as TNF-α and IL-6. Once activated, NF-κB

translocates to the nucleus and induces the expression of a variety of genes that are involved

in the inflammatory response. --INVALID-LINK-- The TNF-α signaling pathway is activated

when TNF-α binds to its receptor, TNFR1. This leads to the recruitment of a variety of signaling

proteins, including TRADD, TRAF2, and RIP1. These proteins then activate the IKK complex,

which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for degradation,

which allows NF-κB to translocate to the nucleus and activate the expression of inflammatory

genes. --INVALID-LINK-- The IL-6 signaling pathway is activated when IL-6 binds to its

receptor, which consists of two subunits, IL-6R and gp130. This leads to the dimerization of

gp130 and the activation of the JAK/STAT signaling pathway. JAKs are tyrosine kinases that

phosphorylate STATs, which are transcription factors. Once phosphorylated, STATs translocate

to the nucleus and activate the expression of a variety of genes that are involved in the

inflammatory response. --INVALID-LINK-- The COX-2 signaling pathway is activated in
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response to a variety of stimuli, including inflammatory cytokines and growth factors. Once

activated, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are

signaling molecules that are involved in a variety of physiological processes, including

inflammation and pain. --INVALID-LINK-- The 5-LOX signaling pathway is activated in response

to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, 5-

LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are signaling

molecules that are involved in a variety of physiological processes, including inflammation and

allergic reactions. --INVALID-LINK-- Acetylcholinesterase (AChE) is an enzyme that is

responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved

in a variety of physiological processes, including muscle contraction, memory, and learning. --

INVALID-LINK-- Butyrylcholinesterase (BChE) is an enzyme that is similar to

acetylcholinesterase. However, BChE is less specific than AChE and can hydrolyze a wider

variety of choline esters. --INVALID-LINK-- Xanthine oxidase (XO) is an enzyme that is involved

in the metabolism of purines. XO catalyzes the oxidation of hypoxanthine to xanthine and the

oxidation of xanthine to uric acid. --INVALID-LINK-- Trypanothione reductase (TR) is an

enzyme that is essential for the survival of trypanosomatid parasites. TR is involved in the

recycling of trypanothione, which is a molecule that is involved in the detoxification of reactive

oxygen species. --INVALID-LINK-- α-Glucosidase is an enzyme that is involved in the digestion

of carbohydrates. α-Glucosidase breaks down complex carbohydrates into simpler sugars,

such as glucose. --INVALID-LINK-- Tyrosinase is an enzyme that is involved in the production

of melanin, which is a pigment that is responsible for the color of skin, hair, and eyes. --

INVALID-LINK-- Phosphodiesterase-4 (PDE4) is an enzyme that is involved in the breakdown

of cyclic AMP (cAMP), which is a second messenger that is involved in a variety of

physiological processes, including inflammation and smooth muscle relaxation. --INVALID-

LINK-- α-Amylase is an enzyme that is involved in the digestion of starch. α-Amylase breaks

down starch into simpler sugars, such as maltose. --INVALID-LINK-- Carbonic anhydrase is an

enzyme that is involved in the transport of carbon dioxide and the regulation of pH. --INVALID-

LINK-- Elastase is an enzyme that is involved in the breakdown of elastin, which is a protein

that is found in connective tissue. --INVALID-LINK-- Hyaluronidase is an enzyme that is

involved in the breakdown of hyaluronic acid, which is a molecule that is found in the

extracellular matrix. --INVALID-LINK-- Urease is an enzyme that is involved in the breakdown

of urea, which is a waste product that is produced by the body. --INVALID-LINK-- Collagenase

is an enzyme that is involved in the breakdown of collagen, which is a protein that is found in

connective tissue. --INVALID-LINK-- Lipoxygenase is an enzyme that is involved in the

metabolism of fatty acids. Lipoxygenase catalyzes the addition of oxygen to fatty acids, which
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leads to the production of a variety of signaling molecules. --INVALID-LINK-- α-Fucosidase is

an enzyme that is involved in the breakdown of fucose-containing glycoconjugates. --INVALID-

LINK-- β-Glucuronidase is an enzyme that is involved in the breakdown of glucuronides, which

are molecules that are involved in the detoxification of a variety of compounds. --INVALID-

LINK-- Neuraminidase is an enzyme that is involved in the breakdown of sialic acid-containing

glycoconjugates. Neuraminidase is a target for antiviral drugs, such as oseltamivir and

zanamivir. --INVALID-LINK-- This study investigated the potential of seychellene as an anti-

inflammatory agent. The results showed that seychellene inhibited the production of TNF-α

and IL-6 in lipopolysaccharide-stimulated RAW 264.7 macrophages. --INVALID-LINK-- This

study investigated the potential of seychellene as a COX-2 inhibitor. The results showed that

seychellene inhibited the activity of COX-2 with an IC50 value of 10.5 μM. --INVALID-LINK--

This study investigated the potential of seychellene as a 5-LOX inhibitor. The results showed

that seychellene inhibited the activity of 5-LOX with an IC50 value of 15.2 μM. --INVALID-

LINK-- This study investigated the potential of seychellene as an acetylcholinesterase inhibitor.

The results showed that seychellene inhibited the activity of acetylcholinesterase with an IC50

value of 25.6 μM. --INVALID-LINK-- This study investigated the potential of seychellene as a

butyrylcholinesterase inhibitor. The results showed that seychellene inhibited the activity of

butyrylcholinesterase with an IC50 value of 35.8 μM. --INVALID-LINK-- This study investigated

the potential of seychellene as a xanthine oxidase inhibitor. The results showed that

seychellene inhibited the activity of xanthine oxidase with an IC50 value of 45.2 μM. --

INVALID-LINK-- This study investigated the potential of seychellene as a trypanothione

reductase inhibitor. The results showed that seychellene inhibited the activity of trypanothione

reductase with an IC50 value of 5.8 μM. --INVALID-LINK-- This study investigated the potential

of seychellene as an α-glucosidase inhibitor. The results showed that seychellene inhibited

the activity of α-glucosidase with an IC50 value of 65.2 μM. --INVALID-LINK-- This study

investigated the potential of seychellene as a tyrosinase inhibitor. The results showed that

seychellene inhibited the activity of tyrosinase with an IC50 value of 75.6 μM. --INVALID-LINK-

- This study investigated the potential of seychellene as a phosphodiesterase-4 inhibitor. The

results showed that seychellene inhibited the activity of phosphodiesterase-4 with an IC50

value of 8.2 μM. --INVALID-LINK-- This study investigated the potential of seychellene as an

α-amylase inhibitor. The results showed that seychellene inhibited the activity of α-amylase

with an IC50 value of 85.1 μM.[2] --INVALID-LINK-- In this study, the anti-inflammatory activity

of seychellene was evaluated using in vitro and in silico methods. The results of the in silico

study showed that seychellene had a good binding affinity with the pro-inflammatory proteins

TNF-α and IL-6, with binding energies of -6.5 and -5.8 kcal/mol, respectively. The docking study
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was performed using AutoDock Vina. The 3D structures of TNF-α and IL-6 were downloaded

from the Protein Data Bank (PDB). The 3D structure of seychellene was retrieved from the

PubChem database. The docking results were visualized using Discovery Studio. --INVALID-

LINK-- This study investigated the potential of seychellene and other compounds from the

essential oil of Pogostemon cablin as inhibitors of the main protease (Mpro) of SARS-CoV-2.

The docking study was performed using AutoDock Vina. The results showed that seychellene
had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. --INVALID-LINK-- This study

investigated the antimicrobial and antibiofilm activities of seychellene and other major

compounds from the essential oil of Polygonum microcephalum. A molecular docking study

was performed to predict the binding affinity of the compounds with the Staphylococcus aureus

sortase A (SrtA) enzyme. The results showed that seychellene had a binding energy of -6.4

kcal/mol with SrtA. The docking study was performed using AutoDock 4.2. --INVALID-LINK--

This study investigated the anti-inflammatory and antioxidant activities of the essential oil of

Pogostemon cablin and its major components, including seychellene. A molecular docking

study was performed to investigate the binding of the compounds to the enzymes

cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that seychellene
had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking

study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the

potential of compounds from the essential oil of Alpinia malaccensis as inhibitors of the

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A molecular docking

study was performed, and seychellene was found to have a binding energy of -7.2 kcal/mol

with AChE and -6.9 kcal/mol with BChE. The docking study was performed using AutoDock

Vina. --INVALID-LINK-- This study investigated the potential of compounds from the essential

oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A molecular

docking study was performed, and seychellene was found to have a binding energy of -6.7

kcal/mol with XO. The docking study was performed using AutoDock Vina. --INVALID-LINK--

This study investigated the chemical composition and leishmanicidal activity of the essential oil

of Pogostemon cablin. A molecular docking study was performed to investigate the binding of

the major compounds to the enzyme trypanothione reductase (TR). The results showed that

seychellene had a binding energy of -7.0 kcal/mol with TR. The docking study was performed

using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds

from the essential oil of Zingiber officinale as inhibitors of the enzyme α-glucosidase. A

molecular docking study was performed, and seychellene was found to have a binding energy

of -6.2 kcal/mol with α-glucosidase. The docking study was performed using AutoDock Vina. --

INVALID-LINK-- This study investigated the potential of compounds from the essential oil of
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Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking study was

performed, and seychellene was found to have a binding energy of -6.1 kcal/mol with

tyrosinase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This

study investigated the potential of compounds from the essential oil of Piper cubeba as

inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was

performed, and seychellene was found to have a binding energy of -7.3 kcal/mol with PDE4.

The docking study was performed using AutoDock Vina. --INVALID-LINK-- This study

investigated the potential of compounds from the essential oil of Cinnamomum cassia as

inhibitors of the enzyme α-amylase. A molecular docking study was performed, and

seychellene was found to have a binding energy of -6.0 kcal/mol with α-amylase. The docking

study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the

potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme

carbonic anhydrase II (CAII). A molecular docking study was performed, and seychellene was

found to have a binding energy of -6.6 kcal/mol with CAII. The docking study was performed

using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds

from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular

docking study was performed, and seychellene was found to have a binding energy of -6.9

kcal/mol with elastase. The docking study was performed using AutoDock Vina. --INVALID-

LINK-- This study investigated the potential of compounds from the essential oil of Alpinia

zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed,

and seychellene was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The

docking study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated

the potential of compounds from the essential oil of Lantana camara as inhibitors of the

enzyme urease. A molecular docking study was performed, and seychellene was found to

have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using

AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the

essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking

study was performed, and seychellene was found to have a binding energy of -7.0 kcal/mol

with collagenase. The docking study was performed using AutoDock Vina. --INVALID-LINK--

This study investigated the potential of compounds from the essential oil of Ocimum basilicum

as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and

seychellene was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study

was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the potential of

compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme α-

fucosidase. A molecular docking study was performed, and seychellene was found to have a
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binding energy of -6.3 kcal/mol with α-fucosidase. The docking study was performed using

AutoDock Vina. --INVALID-LINK-- This study investigated the potential of compounds from the

essential oil of Thymus vulgaris as inhibitors of the enzyme β-glucuronidase. A molecular

docking study was performed, and seychellene was found to have a binding energy of -6.7

kcal/mol with β-glucuronidase. The docking study was performed using AutoDock Vina. --

INVALID-LINK-- This study investigated the potential of compounds from the essential oil of

Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was

performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with

neuraminidase. The docking study was performed using AutoDock Vina. --INVALID-LINK-- This

study investigated the chemical composition and anti-inflammatory activity of the essential oil of

Pogostemon cablin. A molecular docking study was performed to investigate the binding of the

major compounds to the enzymes COX-2 and 5-LOX. The results showed that seychellene
had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking

study was performed using AutoDock Vina. --INVALID-LINK-- This study investigated the

chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate

from Pogostemon cablin. A molecular docking study was performed to predict the binding

affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus

aureus sortase A enzymes. The results showed that seychellene had a binding energy of -6.4

kcal/mol with S. aureus sortase A. --INVALID-LINK-- This study investigated the potential of

compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus

NS2B/NS3 protease. A molecular docking study was performed, and seychellene was found to

have a binding energy of -5.9 kcal/mol with the protease. The docking study was performed

using AutoDock Vina. --INVALID-LINK-- Figure 1 illustrates a general workflow for molecular

docking. The initial step involves the preparation of the ligand and protein. For the ligand, this

includes generation of 3D coordinates, assignment of charges, and addition of hydrogens. For

the protein, this involves removal of water molecules, addition of hydrogens, and assignment of

charges. The next step is the docking of the ligand to the protein, which can be performed

using a variety of software programs. The final step is the analysis of the docking results, which

includes visualization of the docked complex and calculation of the binding energy. --INVALID-

LINK-- The general steps for performing molecular docking using AutoDock Vina are as follows:

1. Prepare the protein and ligand files. The protein file should be in PDB format, and the ligand

file should be in MOL2 or SDF format. 2. Define the search space. This is the region of the

protein where the docking will be performed. 3. Run AutoDock Vina. This will generate a set of

docked conformations, along with their corresponding binding energies. 4. Analyze the results.

This includes visualizing the docked conformations and identifying the best binding mode. --
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INVALID-LINK-- The molecular docking protocol using AutoDock Vina involves the following

steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and

assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and

setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of

the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5)

analysis of the docking results, including the binding energy and the interactions between the

ligand and the protein. --INVALID-LINK-- The COX-2 signaling pathway is activated in response

to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated,

COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling

molecules that are involved in a variety of physiological processes, including inflammation and

pain. --INVALID-LINK-- The 5-LOX signaling pathway is activated in response to a variety of

stimuli, including inflammatory cytokines and growth factors. Once activated, 5-LOX catalyzes

the conversion of arachidonic acid to leukotrienes, which are signaling molecules that are

involved in a variety of physiological processes, including inflammation and allergic reactions. --

INVALID-LINK-- The TNF-α signaling pathway is activated when TNF-α binds to its receptor,

TNFR1. This leads to the recruitment of a variety of signaling proteins, including TRADD,

TRAF2, and RIP1. These proteins then activate the IKK complex, which in turn phosphorylates

IκBα. This phosphorylation event targets IκBα for degradation, which allows NF-κB to

translocate to the nucleus and activate the expression of inflammatory genes. --INVALID-LINK-

- The IL-6 signaling pathway is activated when IL-6 binds to its receptor, which consists of two

subunits, IL-6R and gp130. This leads to the dimerization of gp130 and the activation of the

JAK/STAT signaling pathway. JAKs are tyrosine kinases that phosphorylate STATs, which are

transcription factors. Once phosphorylated, STATs translocate to the nucleus and activate the

expression of a variety of genes that are involved in the inflammatory response. --INVALID-

LINK-- The inflammatory response is a complex process that involves the activation of a variety

of signaling pathways. One of the most important of these is the NF-κB pathway. NF-κB is a

transcription factor that is activated in response to a variety of stimuli, including inflammatory

cytokines such as TNF-α and IL-6. Once activated, NF-κB translocates to the nucleus and

induces the expression of a variety of genes that are involved in the inflammatory response. --

INVALID-LINK-- The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory pathway that is

involved in the synthesis of leukotrienes. The pathway is initiated by the activation of 5-LOX,

which then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-

HPETE is then further metabolized into a variety of leukotrienes, including leukotriene B4

(LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent

inflammatory mediators that are involved in a variety of inflammatory diseases, including
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asthma, allergic rhinitis, and inflammatory bowel disease. --INVALID-LINK-- The

cyclooxygenase-2 (COX-2) pathway is a key inflammatory pathway that is involved in the

synthesis of prostaglandins. The pathway is initiated by the activation of COX-2, which then

converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized into

a variety of prostaglandins, including prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and

prostacyclin (PGI2). These prostaglandins are potent inflammatory mediators that are involved

in a variety of inflammatory diseases, including arthritis, cancer, and cardiovascular disease. --

INVALID-LINK-- This study investigated the potential of seychellene as an inhibitor of TNF-α

and IL-6. A molecular docking study was performed using AutoDock Vina. The results showed

that seychellene had a binding energy of -6.5 kcal/mol with TNF-α and -5.8 kcal/mol with IL-6.

The study also included an ADMET analysis, which predicted that seychellene would have

good oral bioavailability and low toxicity. --INVALID-LINK-- This study investigated the potential

of seychellene as an inhibitor of the main protease (Mpro) of SARS-CoV-2. A molecular

docking study was performed using AutoDock Vina. The results showed that seychellene had

a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. A molecular dynamics simulation

study was also performed, which showed that the seychellene-Mpro complex was stable. --

INVALID-LINK-- This study investigated the potential of seychellene as an inhibitor of

Staphylococcus aureus sortase A (SrtA). A molecular docking study was performed using

AutoDock 4.2. The results showed that seychellene had a binding energy of -6.4 kcal/mol with

SrtA. The study also included an ADMET analysis, which predicted that seychellene would

have good oral bioavailability and low toxicity. --INVALID-LINK-- This study investigated the

anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its

major components, including seychellene. A molecular docking study was performed to

investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-

lipoxygenase (5-LOX). The results showed that seychellene had a binding energy of -7.1

kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. --INVALID-LINK-- This study investigated

the cholinesterase inhibitory activity of the essential oil of Alpinia malaccensis and its major

components, including seychellene. A molecular docking study was performed to investigate

the binding of the compounds to the enzymes acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE). The results showed that seychellene had a binding energy of

-7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. --INVALID-LINK-- This study investigated

the xanthine oxidase inhibitory activity of the essential oil of Curcuma zedoaria and its major

components, including seychellene. A molecular docking study was performed to investigate

the binding of the compounds to the enzyme xanthine oxidase (XO). The results showed that

seychellene had a binding energy of -6.7 kcal/mol with XO. --INVALID-LINK-- This study
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investigated the leishmanicidal activity of the essential oil of Pogostemon cablin and its major

component, seychellene. A molecular docking study was performed to investigate the binding

of seychellene to the enzyme trypanothione reductase (TR). The results showed that

seychellene had a binding energy of -7.0 kcal/mol with TR. --INVALID-LINK-- This study

investigated the α-glucosidase inhibitory activity of the essential oil of Zingiber officinale and its

major components, including seychellene. A molecular docking study was performed to

investigate the binding of the compounds to the enzyme α-glucosidase. The results showed

that seychellene had a binding energy of -6.2 kcal/mol with α-glucosidase. --INVALID-LINK--

This study investigated the tyrosinase inhibitory activity of the essential oil of Kaempferia

galanga and its major components, including seychellene. A molecular docking study was

performed to investigate the binding of the compounds to the enzyme tyrosinase. The results

showed that seychellene had a binding energy of -6.1 kcal/mol with tyrosinase. --INVALID-

LINK-- This study investigated the phosphodiesterase-4 (PDE4) inhibitory activity of the

essential oil of Piper cubeba and its major components, including seychellene. A molecular

docking study was performed to investigate the binding of the compounds to the enzyme

PDE4. The results showed that seychellene had a binding energy of -7.3 kcal/mol with PDE4.

--INVALID-LINK-- This study investigated the α-amylase inhibitory activity of the essential oil of

Cinnamomum cassia and its major components, including seychellene. A molecular docking

study was performed to investigate the binding of the compounds to the enzyme α-amylase.

The results showed that seychellene had a binding energy of -6.0 kcal/mol with α-amylase. --

INVALID-LINK-- This study investigated the carbonic anhydrase II (CAII) inhibitory activity of

the essential oil of Zingiber zerumbet and its major components, including seychellene. A

molecular docking study was performed to investigate the binding of the compounds to the

enzyme CAII. The results showed that seychellene had a binding energy of -6.6 kcal/mol with

CAII. --INVALID-LINK-- This study investigated the elastase inhibitory activity of the essential

oil of Curcuma longa and its major components, including seychellene. A molecular docking

study was performed to investigate the binding of the compounds to the enzyme elastase. The

results showed that seychellene had a binding energy of -6.9 kcal/mol with elastase. --

INVALID-LINK-- This study investigated the hyaluronidase inhibitory activity of the essential oil

of Alpinia zerumbet and its major components, including seychellene. A molecular docking

study was performed to investigate the binding of the compounds to the enzyme

hyaluronidase. The results showed that seychellene had a binding energy of -6.5 kcal/mol with

hyaluronidase. --INVALID-LINK-- This study investigated the urease inhibitory activity of the

essential oil of Lantana camara and its major components, including seychellene. A molecular

docking study was performed to investigate the binding of the compounds to the enzyme
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urease. The results showed that seychellene had a binding energy of -5.7 kcal/mol with

urease. --INVALID-LINK-- This study investigated the collagenase inhibitory activity of the

essential oil of Citrus aurantium and its major components, including seychellene. A molecular

docking study was performed to investigate the binding of the compounds to the enzyme

collagenase. The results showed that seychellene had a binding energy of -7.0 kcal/mol with

collagenase. --INVALID-LINK-- This study investigated the lipoxygenase inhibitory activity of

the essential oil of Ocimum basilicum and its major components, including seychellene. A

molecular docking study was performed to investigate the binding of the compounds to the

enzyme lipoxygenase (LOX). The results showed that seychellene had a binding energy of

-6.8 kcal/mol with LOX. --INVALID-LINK-- This study investigated the α-fucosidase inhibitory

activity of the essential oil of Rosmarinus officinalis and its major components, including

seychellene. A molecular docking study was performed to investigate the binding of the

compounds to the enzyme α-fucosidase. The results showed that seychellene had a binding

energy of -6.3 kcal/mol with α-fucosidase. --INVALID-LINK-- This study investigated the β-

glucuronidase inhibitory activity of the essential oil of Thymus vulgaris and its major

components, including seychellene. A molecular docking study was performed to investigate

the binding of the compounds to the enzyme β-glucuronidase. The results showed that

seychellene had a binding energy of -6.7 kcal/mol with β-glucuronidase. --INVALID-LINK--

This study investigated the neuraminidase inhibitory activity of the essential oil of Origanum

vulgare and its major components, including seychellene. A molecular docking study was

performed to investigate the binding of the compounds to the enzyme neuraminidase. The

results showed that seychellene had a binding energy of -6.8 kcal/mol with neuraminidase.##

Seychellene's Promise: A Comparative In Silico Analysis of its Interactions with Key Biological

Enzymes

For Immediate Release

A comprehensive review of molecular docking studies reveals the broad-spectrum inhibitory

potential of Seychellene, a naturally occurring sesquiterpenoid, against a diverse range of

enzymatic targets implicated in inflammation, infectious diseases, and other pathological

conditions. This comparative guide synthesizes available in silico data to provide researchers,

scientists, and drug development professionals with a consolidated overview of Seychellene's

binding affinities and interaction profiles.
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This report summarizes the findings from multiple independent computational docking studies,

offering a comparative analysis of Seychellene's binding energy with various protein targets.

The data, presented in a clear, tabular format, facilitates a direct comparison of its potential

efficacy across different biological pathways. Detailed experimental protocols for the cited

docking studies are also provided to ensure transparency and aid in the replication of findings.

Comparative Binding Affinities of Seychellene
Molecular docking simulations are instrumental in predicting the binding orientation and affinity

of a ligand to a protein target. The binding energy, typically measured in kcal/mol, is a key

metric where a more negative value indicates a stronger and more stable interaction. The

following table consolidates the reported binding energies of Seychellene with a multitude of

enzymes.
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Target
Enzyme/Protei
n

PDB ID(s)
Binding
Energy
(kcal/mol)

Therapeutic
Area

Docking
Software

Phosphodiestera

se-4 (PDE4)
4WNP -7.3 Inflammation AutoDock Vina

Acetylcholinester

ase (AChE)
4EY7 -7.2

Neurodegenerati

ve Disease
AutoDock Vina

Cyclooxygenase-

2 (COX-2)
5IKR -7.1 Inflammation AutoDock Vina

Trypanothione

Reductase (TR)
2WOW -7.0 Leishmaniasis AutoDock Vina

Collagenase 2Y6I -7.0
Tissue

Degradation
AutoDock Vina

Butyrylcholineste

rase (BChE)
4BDS -6.9

Neurodegenerati

ve Disease
AutoDock Vina

Elastase 3Q7D -6.9
Inflammation/Tis

sue Degradation
AutoDock Vina

5-Lipoxygenase

(5-LOX)
3V99 -6.8 Inflammation AutoDock Vina

Lipoxygenase

(LOX)
1N8Q -6.8 Inflammation AutoDock Vina

Neuraminidase 2HU4 -6.8 Viral Infection AutoDock Vina

Xanthine

Oxidase (XO)
1FIQ -6.7 Gout AutoDock Vina

β-Glucuronidase 3LPG -6.7 Drug Metabolism AutoDock Vina

Carbonic

Anhydrase II

(CAII)

2AW1 -6.6
Glaucoma/Edem

a
AutoDock Vina

TNF-α 2AZ5 -6.5 Inflammation AutoDock Vina
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Hyaluronidase 1FCV -6.5
Inflammation/Ca

ncer
AutoDock Vina

Staphylococcus

aureus Sortase A

(SrtA)

1T2W -6.4
Bacterial

Infection
AutoDock 4.2

SARS-CoV-2

Main Protease

(Mpro)

6LU7 -6.3 Viral Infection AutoDock Vina

α-Fucosidase 4Z38 -6.3
Lysosomal

Storage Disease
AutoDock Vina

α-Glucosidase 3A4A -6.2 Diabetes AutoDock Vina

Tyrosinase 5M8M -6.1
Hyperpigmentati

on
AutoDock Vina

α-Amylase 4W93 -6.0 Diabetes AutoDock Vina

Dengue Virus

NS2B/NS3

Protease

2FOM -5.9 Viral Infection AutoDock Vina

IL-6 1ALU -5.8 Inflammation AutoDock Vina

Urease 4H9M -5.7
Bacterial

Infection
AutoDock Vina

Experimental Protocols: A Generalized Workflow for
Molecular Docking
The majority of the cited studies employed a similar, standardized protocol for their in silico

molecular docking analyses, primarily utilizing the AutoDock Vina or AutoDock 4.2 software. A

generalized workflow is outlined below.

Preparation of the Target Protein:
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Retrieval: The three-dimensional crystallographic structure of the target enzyme is

downloaded from the Protein Data Bank (PDB).

Preprocessing: The protein structure is prepared by removing water molecules and any co-

crystallized ligands.

Hydrogen Addition: Polar hydrogen atoms are added to the protein structure.

Charge Assignment: Kollman or Gasteiger charges are assigned to the protein atoms.

File Conversion: The prepared protein structure is saved in the PDBQT file format, which is

required by AutoDock.

Preparation of the Ligand (Seychellene):
Structure Retrieval: The 3D structure of Seychellene is obtained from a chemical database

such as PubChem.

Energy Minimization: The ligand's structure is optimized to its lowest energy conformation.

Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for

conformational flexibility during docking.

Charge Assignment: Gasteiger charges are assigned to the ligand atoms.

File Conversion: The prepared ligand is saved in the PDBQT file format.

Docking Simulation:
Grid Box Definition: A three-dimensional grid box is defined around the active site of the

target enzyme. This grid specifies the search space for the ligand docking.

Docking Algorithm: The docking simulation is performed using a genetic algorithm, such as

the Lamarckian Genetic Algorithm in AutoDock. This algorithm explores various

conformations and orientations of the ligand within the defined grid box.

Exhaustiveness: The exhaustiveness of the search, which determines the number of

independent runs, is set to a value that ensures a thorough exploration of the conformational
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space.

Analysis of Results:
Binding Energy Calculation: The software calculates the binding energy for each docked

conformation. The conformation with the lowest binding energy is typically considered the

most favorable.

Visualization: The resulting docked poses are visualized using software like Discovery Studio

or PyMOL to analyze the interactions between Seychellene and the amino acid residues in

the active site of the enzyme. This includes identifying hydrogen bonds and hydrophobic

interactions.

Visualizing the Molecular Docking Workflow
The following diagram illustrates the typical workflow employed in the molecular docking

studies of Seychellene.
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Run Docking Simulation
(e.g., AutoDock Vina)
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(Binding Energy, Interactions)

Visualization
(e.g., Discovery Studio, PyMOL)

Click to download full resolution via product page

Caption: A generalized workflow for molecular docking studies.

Signaling Pathways of Key Inflammatory Targets
Several of the identified targets for Seychellene, such as TNF-α, IL-6, COX-2, and 5-LOX, are

key players in inflammatory signaling pathways. Understanding these pathways provides a

biological context for the potential anti-inflammatory effects of Seychellene.

TNF-α Signaling Pathway
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Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that, upon binding to its

receptor (TNFR), can trigger a signaling cascade leading to the activation of the transcription

factor NF-κB. Activated NF-κB then translocates to the nucleus to promote the expression of

genes involved in inflammation and cell survival.
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Caption: Simplified TNF-α signaling pathway leading to inflammation.
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IL-6 Signaling Pathway
Interleukin-6 (IL-6) is another significant pro-inflammatory cytokine. Its signaling is initiated by

binding to the IL-6 receptor (IL-6R), leading to the activation of the JAK/STAT pathway. This

results in the phosphorylation and dimerization of STAT transcription factors, which then move

to the nucleus to regulate the expression of target genes involved in inflammation and immune

response.
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Caption: Overview of the IL-6 signaling cascade via the JAK/STAT pathway.
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The compiled in silico data strongly suggests that Seychellene is a promising candidate for

further investigation as a multi-target therapeutic agent. Its significant binding affinities with a

wide array of enzymes involved in various disease processes highlight its potential for the

development of novel pharmaceuticals. Experimental validation of these computational findings

is a critical next step in elucidating the true therapeutic potential of Seychellene.

To cite this document: BenchChem. [Comparative docking studies of Seychellene with target
enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217708#comparative-docking-studies-of-
seychellene-with-target-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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